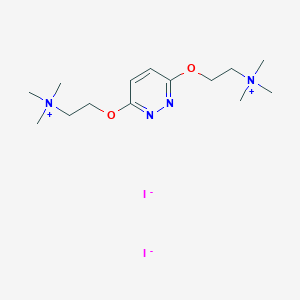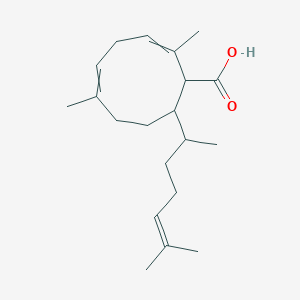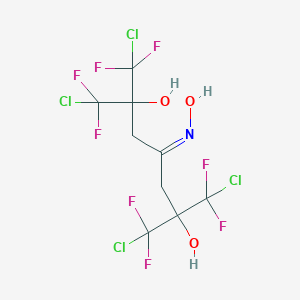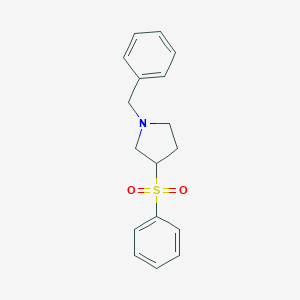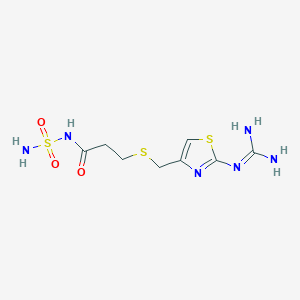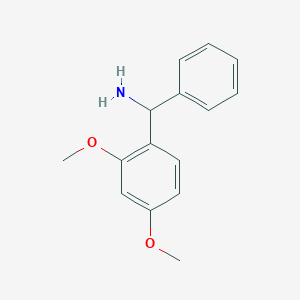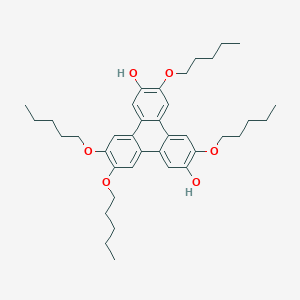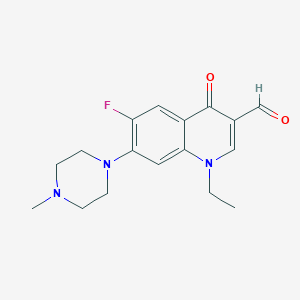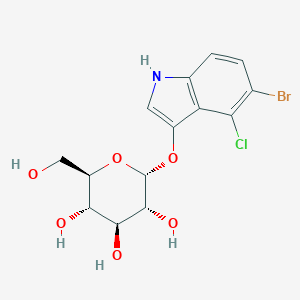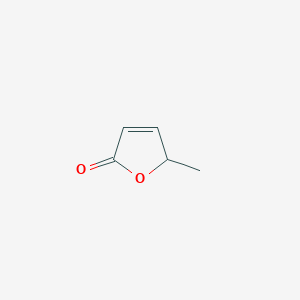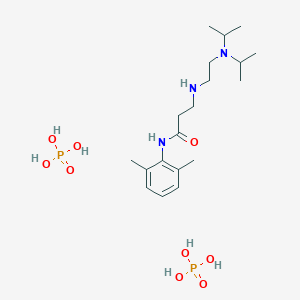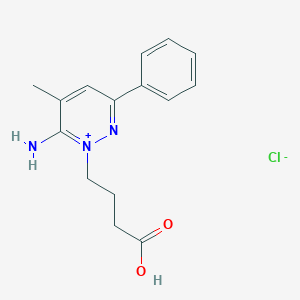
4-(6-Amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-Amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid;chloride, also known as AMPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a positively charged amino acid derivative that has been synthesized using various methods.
Mécanisme D'action
4-(6-Amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid;chloride exerts its therapeutic effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of pro-inflammatory cytokines and enzymes, thereby reducing inflammation. It also acts as an antioxidant by scavenging free radicals and preventing oxidative damage. Additionally, 4-(6-Amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid;chloride has been found to modulate the activity of various neurotransmitters, leading to its neuroprotective effects.
Effets Biochimiques Et Physiologiques
4-(6-Amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid;chloride has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis in cells. It also enhances the activity of antioxidant enzymes and improves mitochondrial function. In animal studies, 4-(6-Amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid;chloride has been found to improve cognitive function, reduce motor deficits, and increase lifespan.
Avantages Et Limitations Des Expériences En Laboratoire
4-(6-Amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid;chloride has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its therapeutic potential. However, there are also limitations to using 4-(6-Amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid;chloride in lab experiments. Its solubility in water is limited, which can make it difficult to administer in certain experiments. Additionally, the effects of 4-(6-Amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid;chloride may vary depending on the dosage and administration method used.
Orientations Futures
There are several future directions for research on 4-(6-Amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid;chloride. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to determine the optimal dosage and administration method for these diseases. Additionally, 4-(6-Amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid;chloride's potential use in cancer treatment warrants further investigation. Finally, the development of new methods for synthesizing 4-(6-Amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid;chloride could lead to improved therapeutic applications and increased accessibility for researchers.
Conclusion:
4-(6-Amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid;chloride is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its anti-inflammatory, antioxidant, and neuroprotective properties make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to determine its optimal use in clinical settings.
Méthodes De Synthèse
4-(6-Amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid;chloride can be synthesized using various methods. One of the most common methods involves the reaction of 4-(6-amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid with hydrochloric acid. The reaction results in the formation of 4-(6-Amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid;chloride chloride. Other methods involve the use of different reagents and solvents to achieve the desired product.
Applications De Recherche Scientifique
4-(6-Amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid;chloride has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, and neuroprotective properties. 4-(6-Amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid;chloride has been used in the treatment of various diseases such as Alzheimer's, Parkinson's, and Huntington's disease. It has also been studied for its potential use in cancer treatment.
Propriétés
Numéro CAS |
108894-41-3 |
|---|---|
Nom du produit |
4-(6-Amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid;chloride |
Formule moléculaire |
C15H18ClN3O2 |
Poids moléculaire |
307.77 g/mol |
Nom IUPAC |
4-(6-amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid;chloride |
InChI |
InChI=1S/C15H17N3O2.ClH/c1-11-10-13(12-6-3-2-4-7-12)17-18(15(11)16)9-5-8-14(19)20;/h2-4,6-7,10,16H,5,8-9H2,1H3,(H,19,20);1H |
Clé InChI |
MDCYBLVSLOPFAZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=N[N+](=C1N)CCCC(=O)O)C2=CC=CC=C2.[Cl-] |
SMILES canonique |
CC1=CC(=N[N+](=C1N)CCCC(=O)O)C2=CC=CC=C2.[Cl-] |
Synonymes |
2-(carboxy-3'-propyl)-3-amino-4-methyl-6-phenylpyridazinium chloride SR 95103 SR-95103 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



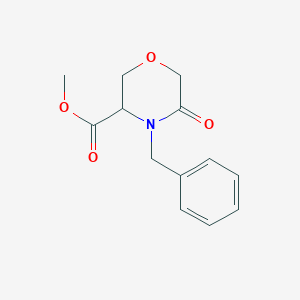
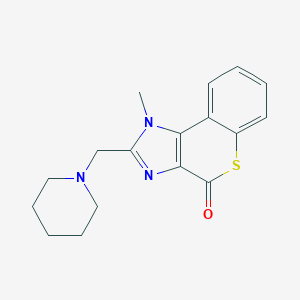
![Ethanone, 1-bicyclo[4.2.0]oct-6-en-7-yl-(9CI)](/img/structure/B9635.png)
